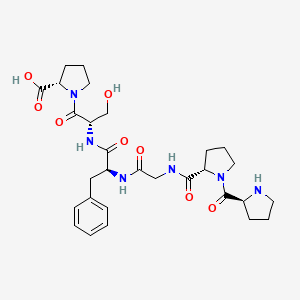
Azetidin-2-ylmethyl-carbamic acid tert-butyl ester
説明
Azetidin-2-ylmethyl-carbamic acid tert-butyl ester is a compound that falls within the category of azetidine derivatives. These compounds are of significant interest due to their conformationally restricted structure, which makes them valuable in the study of biological systems and drug development. The azetidine ring is a four-membered nitrogen-containing cycle that imparts unique chemical and physical properties to the molecule.
Synthesis Analysis
The synthesis of azetidine derivatives, such as N-protected alkyl 3-aminoazetidine-2-carboxylic esters, has been achieved through a novel approach involving the rearrangement of beta,gamma-aziridino alpha-amino esters. This method is described as short and facile, indicating a potentially efficient route for producing these compounds. The process involves the reduction of anti-beta,gamma-aziridino-alpha-(N-diphenylmethylidene)amino esters followed by a regioselective intramolecular ring opening of the beta,gamma-aziridine ring through nucleophilic attack by the alpha-amino function, leading to the formation of trans-azetidines .
Molecular Structure Analysis
The study of azetidine derivatives has revealed insights into their molecular and crystal structures, particularly in the context of polymorphic transitions. For instance, 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid exhibits polymorphism, which is a phenomenon where a compound can exist in more than one crystal form. The molecular structure of these compounds can adopt different conformations with varying energies, which are influenced by factors such as nitrogen inversion and rotation around single bonds .
Chemical Reactions Analysis
Azetidine derivatives can undergo polymorphic transitions, which are changes in the crystal structure that can be induced by external forces such as grinding. These transitions can lead to the formation of different supramolecular synthons, which are structural units within the crystal that result from the arrangement of molecules through non-covalent interactions. The study of these transitions provides valuable information on the stability of different polymorphs and the conditions that favor their formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are closely related to their molecular and crystal structures. The conformational flexibility of these molecules can result in different polymorphs with distinct properties. For example, the metastable polymorph 1a of the aforementioned azetidine compound is characterized by a higher energy conformation and a less preferable linear supramolecular synthon, while the more stable polymorph 1b adopts a lower energy conformation with a more preferable centrosymmetric supramolecular synthon. These differences in molecular arrangement can significantly affect the compound's physical properties, such as solubility, melting point, and stability .
科学的研究の応用
Synthesis and Chemical Reactions
Azetidin-2-ylmethyl-carbamic acid tert-butyl ester is utilized in chemical synthesis processes due to its reactivity and functional group compatibility. Notably, aqueous phosphoric acid has been identified as an effective reagent for the deprotection of tert-butyl carbamates, including structures containing the azetidine moiety. This method is highlighted for its mildness and selectivity, preserving the stereochemical integrity of substrates and demonstrating high yields and convenient workup procedures (Li et al., 2006). Additionally, strain-release-driven homologation of boronic esters offers a modular approach to constructing azetidines, showcasing the versatility of azetidinyl boronic esters in synthesis (Fawcett et al., 2019).
Medicinal Chemistry and Pharmacology
In pharmacological research, the structural motif of azetidine, often incorporated through azetidin-2-ylmethyl-carbamic acid tert-butyl ester derivatives, is explored for its potential in drug design. Azetidines are recognized for their importance in medicinal chemistry, serving as core structures in the development of therapeutic agents due to their constrained conformation and ability to mimic bioactive peptides. The synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids demonstrates the application of azetidine derivatives in studying peptide activity and drug discovery (Sajjadi & Lubell, 2008).
Advanced Material and Compound Synthesis
Research into the synthesis of complex molecules often utilizes azetidin-2-ylmethyl-carbamic acid tert-butyl ester derivatives as intermediates or key building blocks. For instance, the development of β-lactam antibiotics leverages the azetidine structure for its biological activity and structural significance. New methodologies for the synthesis of carbapenems, a class of β-lactam antibiotics, have been established using azetidinone building blocks, highlighting the critical role of azetidine derivatives in synthesizing pharmacologically active compounds (Khasanova et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements include H302 and H335, indicating that it may be harmful if swallowed and may cause respiratory irritation. Precautionary statements include P261, P280, and P305+351+338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
将来の方向性
特性
IUPAC Name |
tert-butyl N-(azetidin-2-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-7-4-5-10-7/h7,10H,4-6H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZBFSZZEGSSPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558418 | |
| Record name | tert-Butyl [(azetidin-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-2-ylmethyl-carbamic acid tert-butyl ester | |
CAS RN |
99724-21-7 | |
| Record name | tert-Butyl [(azetidin-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(azetidin-2-ylmethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

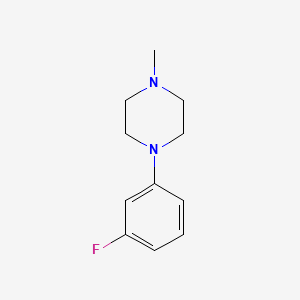
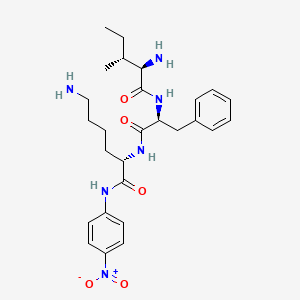
![3-Methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1339864.png)
![(3aS,4S,6aR)-5-(tert-butoxycarbonyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid](/img/structure/B1339867.png)

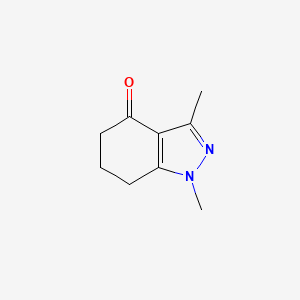

![2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1339880.png)
![N-[(4-fluorophenyl)methyl]hydroxylamine](/img/structure/B1339884.png)
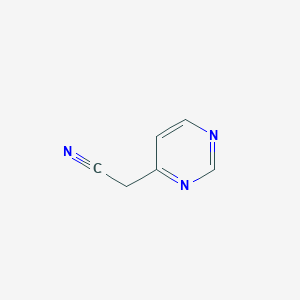
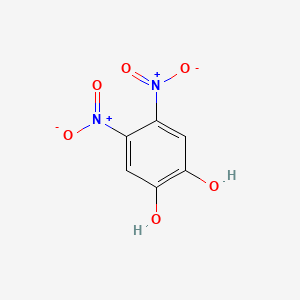

![3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1339894.png)
